Cas no 832686-80-3 (3-Methoxy-4-(2-oxo-2-(o-tolylamino)ethoxy)benzoic acid)
3-Methoxy-4-(2-oxo-2-(o-tolylamino)ethoxy)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Methoxy-4-(2-oxo-2-(o-tolylamino)ethoxy)benzoic acid
- 3-methoxy-4-{[(2-methylphenyl)carbamoyl]methoxy}benzoic acid
- AKOS000313542
- 832686-80-3
- CS-0281964
- 3-methoxy-4-{2-[(2-methylphenyl)amino]-2-oxoethoxy}benzoic acid
- SR-01000297877-1
- SR-01000297877
- EN300-230622
- 3-methoxy-4-[2-(2-methylanilino)-2-oxoethoxy]benzoic acid
- STK347124
-
- MDL: MFCD06628807
- Inchi: 1S/C17H17NO5/c1-11-5-3-4-6-13(11)18-16(19)10-23-14-8-7-12(17(20)21)9-15(14)22-2/h3-9H,10H2,1-2H3,(H,18,19)(H,20,21)
- InChI Key: ZVTICLOIQCHKDP-UHFFFAOYSA-N
- SMILES: O(CC(NC1C=CC=CC=1C)=O)C1C=CC(C(=O)O)=CC=1OC
Computed Properties
- Exact Mass: 315.11067264Da
- Monoisotopic Mass: 315.11067264Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 7
- Complexity: 414
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 84.9Ų
3-Methoxy-4-(2-oxo-2-(o-tolylamino)ethoxy)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-230622-0.05g |
832686-80-3 | 95% | 0.05g |
$227.0 | 2024-06-20 | ||
| Enamine | EN300-230622-0.1g |
832686-80-3 | 95% | 0.1g |
$238.0 | 2024-06-20 | ||
| Enamine | EN300-230622-0.25g |
832686-80-3 | 95% | 0.25g |
$249.0 | 2024-06-20 | ||
| Enamine | EN300-230622-0.5g |
832686-80-3 | 95% | 0.5g |
$260.0 | 2024-06-20 | ||
| Enamine | EN300-230622-1.0g |
832686-80-3 | 95% | 1.0g |
$271.0 | 2024-06-20 | ||
| Enamine | EN300-230622-2.5g |
832686-80-3 | 95% | 2.5g |
$529.0 | 2024-06-20 | ||
| Enamine | EN300-230622-5.0g |
832686-80-3 | 95% | 5.0g |
$783.0 | 2024-06-20 | ||
| Enamine | EN300-230622-10.0g |
832686-80-3 | 95% | 10.0g |
$1163.0 | 2024-06-20 | ||
| Enamine | EN300-230622-1g |
832686-80-3 | 1g |
$271.0 | 2023-09-15 | |||
| Enamine | EN300-230622-5g |
832686-80-3 | 5g |
$783.0 | 2023-09-15 |
3-Methoxy-4-(2-oxo-2-(o-tolylamino)ethoxy)benzoic acid Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 3-Methoxy-4-(2-oxo-2-(o-tolylamino)ethoxy)benzoic acid
Introduction to 3-Methoxy-4-(2-oxo-2-(o-tolylamino)ethoxy)benzoic acid (CAS No. 832686-80-3)
3-Methoxy-4-(2-oxo-2-(o-tolylamino)ethoxy)benzoic acid, identified by its Chemical Abstracts Service (CAS) number 832686-80-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzoic acid derivatives, a class of molecules widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this compound, particularly its methoxy and amino substituents, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and biological investigations.
The synthesis and characterization of 3-Methoxy-4-(2-oxo-2-(o-tolylamino)ethoxy)benzoic acid involve sophisticated organic reactions that highlight the precision and innovation inherent in modern synthetic chemistry. The presence of both electron-donating and electron-withdrawing groups in its structure allows for a wide range of interactions with biological targets, including enzymes and receptors. This versatility makes it an attractive candidate for drug discovery programs targeting various diseases, such as inflammation, metabolic disorders, and neurodegenerative conditions.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of 3-Methoxy-4-(2-oxo-2-(o-tolylamino)ethoxy)benzoic acid with high accuracy. These studies suggest that the compound may interact with specific protein targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. Such insights are crucial for designing more effective derivatives with improved pharmacokinetic profiles and reduced side effects.
In the realm of medicinal biology, 3-Methoxy-4-(2-oxo-2-(o-tolylamino)ethoxy)benzoic acid has been explored as a potential modulator of key signaling pathways involved in disease progression. For instance, its structural motif resembles that of certain natural products known to exhibit anti-inflammatory properties. Preclinical studies have indicated that derivatives of this compound may inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the production of pro-inflammatory mediators.
The role of 3-Methoxy-4-(2-oxo-2-(o-tolylamino)ethoxy)benzoic acid in drug development is further underscored by its ability to cross cell membranes, a critical property for any potential therapeutic agent. Research has shown that modifications to its side chains can enhance its solubility and bioavailability, thereby improving its overall efficacy. This has spurred interest in developing prodrugs or analogs that maintain the core pharmacophore while optimizing delivery systems.
One particularly promising area of investigation involves the use of 3-Methoxy-4-(2-oxo-2-(o-tolylamino)ethoxy)benzoic acid as a lead compound for kinase inhibitors. Kinases are enzymes that play a central role in many cellular processes, including cell growth, differentiation, and survival. Dysregulation of kinase activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention. By leveraging structure-based drug design techniques, researchers have identified derivatives of this compound that exhibit potent inhibitory effects on specific kinases without significant off-target toxicity.
The chemical diversity inherent in 3-Methoxy-4-(2-oxo-2-(o-tolylamino)ethoxy)benzoic acid also makes it a valuable tool for exploring new synthetic methodologies. Researchers have employed various strategies, such as palladium-catalyzed cross-coupling reactions and enzymatic biotransformations, to generate libraries of related compounds. These libraries serve as starting points for high-throughput screening campaigns aimed at identifying novel bioactive molecules.
From a regulatory perspective, the synthesis and use of 3-Methoxy-4-(2-oxo-2-(o-tolylamino)ethoxy)benzoic acid must adhere to stringent guidelines to ensure safety and efficacy. Good Manufacturing Practices (GMP) are employed throughout the production process to maintain consistency and quality control. Additionally, preclinical studies must be conducted to evaluate the compound's toxicity profile before it can be advanced into human clinical trials.
The future prospects for 3-Methoxy-4-(2-oxo-2-(o-tolylamino)ethoxy)benzoic acid are bright, with ongoing research focused on expanding its therapeutic applications. Collaborative efforts between academic institutions, pharmaceutical companies, and biotechnology firms are essential for translating laboratory discoveries into clinical reality. As our understanding of disease mechanisms continues to evolve, compounds like 3-Methoxy-4-(2-oxo-2-(o-tolylamino)ethoxy)benzoic acid will undoubtedly play a pivotal role in shaping the next generation of treatments.
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